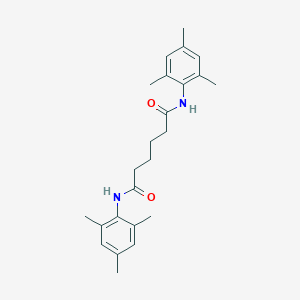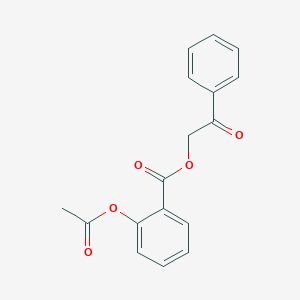
N,N'-bis(2,4,6-trimethylphenyl)hexanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-dimesitylhexanediamide is an organic compound with the molecular formula C24H32N2O2 It is characterized by the presence of two mesityl groups attached to a hexanediamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-dimesitylhexanediamide typically involves the reaction of hexanediamine with mesityl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the mesityl chloride. The product is then purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for N,N’-dimesitylhexanediamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
N,N’-dimesitylhexanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines using reducing agents like lithium aluminum hydride.
Substitution: The mesityl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Corresponding carboxylic acids or amides.
Reduction: Hexanediamine derivatives.
Substitution: Halogenated mesityl derivatives.
科学的研究の応用
N,N’-dimesitylhexanediamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug design and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty polymers and materials with enhanced mechanical and thermal properties.
作用機序
The mechanism of action of N,N’-dimesitylhexanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The mesityl groups can enhance the compound’s binding affinity and selectivity towards these targets. The hexanediamide backbone provides structural rigidity, allowing for precise spatial orientation of the functional groups. This can lead to the modulation of biological pathways and the exertion of desired effects.
類似化合物との比較
Similar Compounds
N,N’-dimethylethylenediamine: A related compound with two methyl groups instead of mesityl groups.
N,N’-dimethylformamide: Another amide with different substituents and properties.
N,N’-dimethylacetamide: Similar in structure but with an acetamide backbone.
Uniqueness
N,N’-dimesitylhexanediamide is unique due to the presence of bulky mesityl groups, which can significantly influence its chemical reactivity and biological activity. These groups provide steric hindrance, affecting the compound’s interaction with other molecules and its overall stability.
特性
分子式 |
C24H32N2O2 |
|---|---|
分子量 |
380.5g/mol |
IUPAC名 |
N,N'-bis(2,4,6-trimethylphenyl)hexanediamide |
InChI |
InChI=1S/C24H32N2O2/c1-15-11-17(3)23(18(4)12-15)25-21(27)9-7-8-10-22(28)26-24-19(5)13-16(2)14-20(24)6/h11-14H,7-10H2,1-6H3,(H,25,27)(H,26,28) |
InChIキー |
TZEUIPLHZUFGJB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CCCCC(=O)NC2=C(C=C(C=C2C)C)C)C |
正規SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CCCCC(=O)NC2=C(C=C(C=C2C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(E)-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B387597.png)


![ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B387604.png)



![2-BROMO-N-[2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE](/img/structure/B387612.png)
![N-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-3-methylbenzamide](/img/structure/B387613.png)





